molecular formula C10H21NO2S B7591977 1-Ethylsulfonyl-2,6-dimethylazepane

1-Ethylsulfonyl-2,6-dimethylazepane

Cat. No.: B7591977
M. Wt: 219.35 g/mol
InChI Key: GJZMUTRFHAZJSI-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-2,6-dimethylazepane is an organic compound with the molecular formula C10H21NO2S It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylsulfonyl-2,6-dimethylazepane typically involves the reaction of azepane derivatives with ethylsulfonyl chloride under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: Azepane is reacted with ethylsulfonyl chloride in the presence of a base like triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfonyl-2,6-dimethylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

1-Ethylsulfonyl-2,6-dimethylazepane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

  • 1-Methylsulfonyl-2,6-dimethylazepane
  • 1-Propylsulfonyl-2,6-dimethylazepane
  • 1-Butylsulfonyl-2,6-dimethylazepane

Comparison: 1-Ethylsulfonyl-2,6-dimethylazepane is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The variations in the sulfonyl group (methyl, propyl, butyl) can significantly influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-ethylsulfonyl-2,6-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-4-14(12,13)11-8-9(2)6-5-7-10(11)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZMUTRFHAZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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